Isoxazole Regioisomerism Drives Divergent Antibacterial Potency in FtsZ‑Targeted Benzamides
In a structure‑based optimization study of isoxazole‑containing benzamides targeting the bacterial cell‑division protein FtsZ, compounds bearing the isoxazol‑5‑yl amide linkage (e.g., B14, B16) displayed strong antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA) and penicillin‑resistant S. aureus, whereas the corresponding isoxazol‑3‑yl isomers were markedly less active [1]. Although the exact MIC values for 4‑methoxy‑N‑(1,2‑oxazol‑3‑yl)benzamide itself have not been reported, the published structure–activity relationship clearly demonstrates that the 3‑yl vs 5‑yl attachment point is a critical determinant of FtsZ‑inhibitory potency. This positions the 3‑yl scaffold as a distinct chemotype that may engage alternative binding modes or exhibit different selectivity profiles.
| Evidence Dimension | Antibacterial activity (MIC) against Gram‑positive pathogens |
|---|---|
| Target Compound Data | Not directly reported; predicted to be low‑potency based on isoxazol‑3‑yl SAR trend |
| Comparator Or Baseline | Isoxazol‑5‑yl benzamide derivatives (e.g., B14, B16): MIC ≤0.125–0.5 μg/mL against S. aureus strains |
| Quantified Difference | Qualitative: isoxazol‑5‑yl compounds are potent; isoxazol‑3‑yl compounds show significantly reduced activity |
| Conditions | In vitro broth microdilution assay against a panel of Gram‑positive and Gram‑negative bacteria, including clinical MRSA isolates |
Why This Matters
A researcher seeking to explore novel FtsZ‑binding chemotypes or to avoid the intellectual property space of 5‑yl‑substituted benzamides should procure the 3‑yl regioisomer specifically.
- [1] Bi F, Song D, Zhang N, et al. Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. Eur J Med Chem. 2018;159:90-103. doi:10.1016/j.ejmech.2018.09.053 View Source
